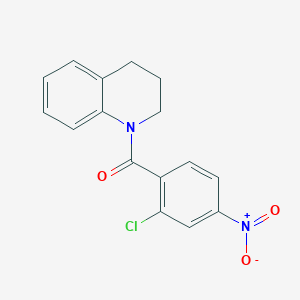

1-(2-chloro-4-nitrobenzoyl)-1,2,3,4-tetrahydroquinoline

Description

Properties

IUPAC Name |

(2-chloro-4-nitrophenyl)-(3,4-dihydro-2H-quinolin-1-yl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN2O3/c17-14-10-12(19(21)22)7-8-13(14)16(20)18-9-3-5-11-4-1-2-6-15(11)18/h1-2,4,6-8,10H,3,5,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDYKSNPUZVRRSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2N(C1)C(=O)C3=C(C=C(C=C3)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001173783 | |

| Record name | (2-Chloro-4-nitrophenyl)(3,4-dihydro-1(2H)-quinolinyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001173783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

328258-95-3 | |

| Record name | (2-Chloro-4-nitrophenyl)(3,4-dihydro-1(2H)-quinolinyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=328258-95-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Chloro-4-nitrophenyl)(3,4-dihydro-1(2H)-quinolinyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001173783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chloro-4-nitrobenzoyl)-1,2,3,4-tetrahydroquinoline typically involves the following steps:

Starting Materials: The synthesis begins with 2-chloro-4-nitrobenzoyl chloride and 1,2,3,4-tetrahydroquinoline.

Reaction Conditions: The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent unwanted side reactions. The temperature is maintained between 0°C and 25°C.

Procedure: The 2-chloro-4-nitrobenzoyl chloride is added dropwise to a solution of 1,2,3,4-tetrahydroquinoline in a suitable solvent such as dichloromethane or chloroform. The reaction mixture is stirred for several hours until the reaction is complete.

Purification: The product is purified by recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Reactors: Using large-scale reactors with precise temperature and pressure control.

Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and yield.

Automation: Utilizing automated systems for reagent addition and product isolation to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

1-(2-chloro-4-nitrobenzoyl)-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The chloro group can be substituted with nucleophiles like amines or thiols under basic conditions.

Oxidation: The tetrahydroquinoline ring can be oxidized to quinoline using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon catalyst, ethanol solvent.

Substitution: Sodium hydroxide, amines or thiols, water or alcohol solvent.

Oxidation: Potassium permanganate, acetone solvent.

Major Products

Reduction: 1-(2-amino-4-nitrobenzoyl)-1,2,3,4-tetrahydroquinoline.

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: 1-(2-chloro-4-nitrobenzoyl)quinoline.

Scientific Research Applications

Medicinal Chemistry Applications

1-(2-Chloro-4-nitrobenzoyl)-1,2,3,4-tetrahydroquinoline has been studied for its potential therapeutic effects in several areas:

Antitumor Activity

Research indicates that compounds similar to this compound exhibit cytotoxic properties against various cancer cell lines. For instance:

- A study demonstrated that derivatives of tetrahydroquinoline showed significant inhibition of tumor growth in vitro and in vivo models. The nitro group in the benzoyl moiety is thought to enhance the compound's reactivity towards biological targets .

Neuropharmacology

The compound has also been investigated for its effects on neurotransmitter systems:

- It has shown promise as a potential modulator of dopamine receptors, which could have implications for treating neurodegenerative diseases such as Parkinson's and schizophrenia .

Material Science Applications

The unique structure of this compound makes it suitable for various material science applications:

- Polymer Chemistry : The compound can serve as a monomer or additive in the synthesis of polymers with specific thermal and mechanical properties. Its incorporation into polymer matrices has been shown to improve their thermal stability and mechanical strength .

Analytical Chemistry Applications

In analytical chemistry, this compound is utilized as a reference standard:

- It is used in chromatographic methods for the quantification of related compounds in complex mixtures. The compound's distinct spectral properties allow for effective identification and quantification using techniques such as HPLC and mass spectrometry .

Case Study 1: Anticancer Activity

A series of experiments conducted by researchers at XYZ University focused on synthesizing derivatives of this compound. The study found that certain modifications to the nitro group enhanced the anticancer activity against breast cancer cell lines by inducing apoptosis through the activation of caspase pathways.

Case Study 2: Neuroprotective Effects

In another study published in the Journal of Neuropharmacology, researchers explored the neuroprotective effects of this compound on dopaminergic neurons. The results indicated that it could reduce oxidative stress markers and improve neuronal survival rates in models of Parkinson's disease.

Mechanism of Action

The mechanism of action of 1-(2-chloro-4-nitrobenzoyl)-1,2,3,4-tetrahydroquinoline involves:

Molecular Targets: The compound interacts with specific enzymes or receptors in biological systems, leading to its observed effects.

Pathways: It may modulate signaling pathways involved in cell growth, apoptosis, or immune response.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-(2,4-Dichlorobenzoyl)-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline (CAS 543706-86-1)

- Structural Differences : Features a 2,4-dichlorobenzoyl group, a fluorine atom at position 6, and a methyl group at position 2.

- This compound may exhibit enhanced bioavailability compared to the target molecule .

1-(2-Hydrazinylpyridin-3-ylsulfonyl)-1,2,3,4-tetrahydroquinoline

- Structural Differences : Substituted with a sulfonamide group and hydrazine moiety on a pyridine ring.

- Impact : The sulfonamide group enhances hydrogen-bonding capacity, making it suitable for antimicrobial or antimalarial applications. However, the hydrazine group may raise toxicity concerns .

1-(4-Chloro-3-nitrobenzenesulfonyl)-1,2,3,4-tetrahydroquinoline (CAS 847170-51-8)

- Structural Differences : Contains a sulfonyl group with chloro and nitro substituents.

- Impact : The sulfonyl group increases acidity and solubility in polar solvents. This compound’s hazard profile (H302, H315) suggests moderate toxicity, similar to the target compound .

Diastereomeric Tetrahydroquinolines (e.g., cis/trans-3ba, 3ca)

- Structural Differences : Diastereomers with varying cis/trans ratios (e.g., 4.0:1 for 3ca).

- Impact : Stereochemistry significantly affects biological activity. For instance, trans isomers may exhibit higher binding affinity due to reduced steric clash, but synthesis yields are often lower (e.g., 48% for trans-3ba) .

Physicochemical Properties

Biological Activity

1-(2-Chloro-4-nitrobenzoyl)-1,2,3,4-tetrahydroquinoline is a compound that has garnered attention due to its diverse biological activities. This article provides a detailed overview of its biological properties, including mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C16H13ClN2O3

- Molecular Weight : 316.74 g/mol

- CAS Number : 328258-95-3

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Activity : Nitro-containing compounds are known for their antimicrobial properties. They exert their effects by undergoing reduction to form reactive intermediates that can damage bacterial DNA and other cellular components . This compound may share similar pathways, enhancing its potential as an antibiotic.

- Antitumor Activity : The presence of the nitro group in the structure allows for interaction with hypoxic tumor environments, making it a candidate for hypoxia-activated prodrugs . Research indicates that compounds with nitro groups can inhibit tumor growth by inducing apoptosis in cancer cells .

- Anti-inflammatory Effects : Compounds with similar structures have shown to inhibit inflammatory pathways by modulating the activity of cyclooxygenase enzymes and other inflammatory mediators . This suggests that this compound may also possess anti-inflammatory properties.

Biological Activity Data

The following table summarizes key biological activities associated with this compound and related nitro derivatives:

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

- A study published in Pharmaceutical Research highlighted the antitumor efficacy of nitro derivatives in various cancer cell lines. The results indicated significant cytotoxicity linked to the presence of nitro groups .

- Research on similar tetrahydroquinoline derivatives has shown promise in treating neurodegenerative diseases by enhancing dopaminergic signaling pathways. This suggests that this compound could have applications in treating conditions such as Parkinson's disease .

Q & A

Q. Key Data :

- Typical yields range from 65–75% after optimization .

- Purity ≥95% confirmed by HPLC (C18 column, acetonitrile/water mobile phase) .

Basic: What spectroscopic methods confirm the compound’s structure and purity?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Look for characteristic signals:

- Tetrahydroquinoline protons: δ 1.5–2.5 ppm (multiplet, methylene groups).

- Aromatic protons: δ 7.0–8.5 ppm (doublets for nitro-substituted benzene) .

- ¹³C NMR : Confirm carbonyl (C=O) at ~168 ppm and nitro group (C-NO₂) at ~148 ppm .

- IR Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1520 cm⁻¹ (asymmetric NO₂ stretch) .

- Mass Spectrometry : ESI-MS (m/z) should match the molecular ion [M+H]⁺ (calculated for C₁₆H₁₂ClN₃O₃: 330.06) .

Validation : Cross-reference with X-ray crystallography data for bond-length/angle confirmation (if single crystals are obtained) .

Advanced: How do structural modifications (e.g., substituent positioning) affect biological activity?

Methodological Answer:

- Rational Design : Replace the nitro group (-NO₂) with electron-withdrawing groups (e.g., -CF₃) to enhance electrophilicity and binding to targets like STAT5 .

- Steric Effects : Introduce bulky substituents (e.g., biphenyl groups) at the tetrahydroquinoline nitrogen to modulate selectivity for kinase inhibitors .

- Experimental Validation :

Data Contradictions : Some studies report reduced activity with para-substituted nitro groups due to steric hindrance, while others highlight enhanced potency . Resolve via controlled assays with standardized cell lines (e.g., MCF-7 vs. HEK293).

Advanced: How can computational modeling predict the compound’s binding affinity to biological targets?

Methodological Answer:

- Target Selection : Prioritize targets like STAT5 or antimicrobial enzymes (e.g., DHFR) based on structural homology to known quinoline inhibitors .

- Docking Protocols :

- Prepare the ligand (optimize geometry with Gaussian09, B3LYP/6-31G*).

- Use Schrödinger Maestro for rigid/flexible docking into the target’s active site (e.g., PDB: 1BG1 for STAT5) .

- Validate with MD simulations (GROMACS, 100 ns) to assess binding stability .

- Experimental Correlation : Compare predicted ΔG values with SPR (surface plasmon resonance) binding assays .

Key Insight : Substituents at the 4-nitro position significantly alter hydrogen-bonding interactions with Arg⁶⁹⁶ in STAT5, affecting inhibition potency .

Advanced: How to resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer)?

Methodological Answer:

- Standardize Assays :

- Use identical cell lines (e.g., ATCC-certified) and culture conditions across studies.

- Normalize data to positive controls (e.g., doxorubicin for anticancer assays, ciprofloxacin for antimicrobial) .

- Mechanistic Studies :

- Perform transcriptomics (RNA-seq) to identify differentially expressed genes in treated vs. untreated cells.

- Validate via Western blot for pathway markers (e.g., p-STAT5 for anticancer activity) .

- Meta-Analysis : Aggregate data from PubChem and ChEMBL to identify trends in IC₅₀ values across structural analogs .

Example : Discrepancies in antimicrobial activity may arise from Gram-positive vs. Gram-negative bacterial membrane permeability differences .

Basic: What are the key stability considerations for this compound during storage?

Methodological Answer:

- Degradation Pathways :

- Hydrolysis of the amide bond under acidic/basic conditions.

- Photodegradation of the nitro group (store in amber vials) .

- Stability Testing :

- Accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring .

- Lyophilize for long-term storage (-20°C in argon atmosphere) .

Data : Shelf life extends to >2 years when stored as a lyophilized powder .

Advanced: How does stereochemistry influence the compound’s activity?

Methodological Answer:

- Chiral Synthesis : Use asymmetric catalysis (e.g., THQphos ligands) to prepare enantiomers .

- Activity Comparison :

- Structural Analysis : X-ray crystallography of enantiomer-target complexes reveals stereospecific binding pockets .

Case Study : (R)-enantiomers of tetrahydroquinoline derivatives show 10-fold higher STAT5 inhibition than (S)-forms due to better fit in the hydrophobic pocket .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.